N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, linked to a phenyl ring that is further functionalized with a furan-2-carboxamide moiety. This structure combines the aromatic and electron-rich properties of benzothiazole and furan, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity . Notably, its unique scaffold distinguishes it from conventional inhibitors, as it lacks structural similarity to existing MMP-9 or kinase inhibitors, suggesting a novel mechanism of action .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRTSAWONLQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The furan-2-carboxamide moiety can be introduced through a coupling reaction with the appropriate furan derivative. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a detailed comparison with structurally or functionally related analogs, based on available
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Weight | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | 6-methyl-benzothiazole, furan-2-carboxamide | 364.4 g/mol* | No similarity to known MMP-9 inhibitors; potential novel binding mode | |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | Benzothiazole, 2-nitrophenyl substituent on furan | 431.4 g/mol | Screening compound (ChemDiv); used in high-throughput assays | |
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | 4,6-dimethyl-benzothiazole, furan-2-carboxamide | 316.4 g/mol | Structural analog; substituent differences may affect solubility or target affinity | |
| N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) | Oxadiazole core, phenyl and furan-carboxamide substituents | 283.3 g/mol | Insecticidal agent; oxadiazole moiety enhances stability and bioactivity | |
| Compound 5805026 (ChemBridge) | Unspecified structure | — | IC50 = 25 μmol/L (specific target not stated) | |
| Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid | Benzothiazole-carbamoyl with methanesulfonic acid | — | LMWPTP inhibitor; carbamoyl group critical for enzyme interaction |
*Calculated based on molecular formula.
Key Observations
Replacement of the furan moiety with an oxadiazole (as in compound a5) alters electron distribution and hydrogen-bonding capacity, which correlates with insecticidal activity .
Synthetic Accessibility :
- The synthesis of benzothiazole-carboxamides typically involves coupling reactions (e.g., EDC/DMAP-mediated), as seen in . However, substituents like nitro groups () or oxadiazoles () may require additional steps, affecting scalability .
Biological Data Limitations :
- While IC50 values for other compounds (e.g., 25–27 μmol/L) are reported, specific activity data for the target compound remains sparse, highlighting a need for further pharmacological profiling .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N2OS
- Molecular Weight : 324.448 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole moiety known for its diverse biological activities, including antimicrobial and anticancer properties. The furan ring enhances its solubility and bioavailability.
The primary target of this compound is DprE1 , an essential enzyme involved in the biosynthesis of arabinogalactan, a critical component of the cell wall in Mycobacterium tuberculosis.
Mode of Action
Inhibition of DprE1 disrupts the synthesis of arabinogalactan, compromising the integrity of the bacterial cell wall and leading to cell death. This mechanism is particularly relevant for developing new treatments for tuberculosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 11.26 |
| U937 (Leukemia) | 10.50 | Doxorubicin | 11.26 |
| A549 (Lung Cancer) | 12.00 | Doxorubicin | 11.26 |
These findings indicate that this compound could be a potential candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant Mycobacterium tuberculosis. Results showed a significant reduction in bacterial viability at concentrations as low as 5 µM.
- Anticancer Activity Assessment : In vitro studies on MCF-7 and U937 cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent.
- Mechanistic Insights : Additional research focused on elucidating the molecular pathways affected by this compound revealed that it modulates key signaling pathways involved in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
